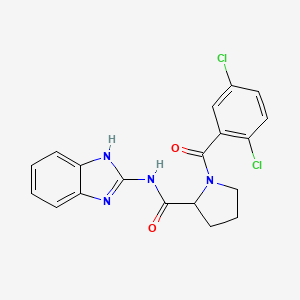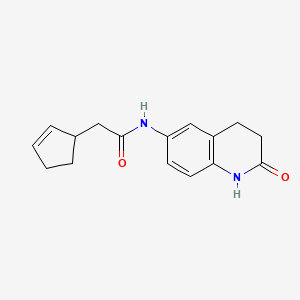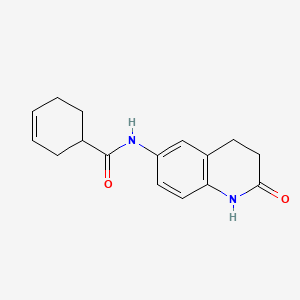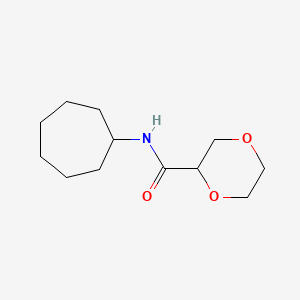
1-(Azepan-1-yl)-3-(3,4-difluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-3-(3,4-difluorophenyl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DFMDA and is classified as a ketone.
Mécanisme D'action
The mechanism of action of 1-(Azepan-1-yl)-3-(3,4-difluorophenyl)propan-1-one involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the COX-2 enzyme, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Azepan-1-yl)-3-(3,4-difluorophenyl)propan-1-one have been extensively studied. It has been found to have anti-inflammatory and analgesic effects. It has also been found to have neuroprotective effects, which make it suitable for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-(Azepan-1-yl)-3-(3,4-difluorophenyl)propan-1-one in lab experiments is its high yield and purity. This makes it suitable for use in various experiments. However, one of the limitations of using this compound is that it is relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for the research on 1-(Azepan-1-yl)-3-(3,4-difluorophenyl)propan-1-one. One of the primary directions is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential applications in the treatment of cancer. Further research is also needed to explore its mechanism of action and to develop more efficient synthesis methods for this compound.
Conclusion:
In conclusion, 1-(Azepan-1-yl)-3-(3,4-difluorophenyl)propan-1-one is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its anti-inflammatory and analgesic properties make it suitable for the treatment of pain and inflammation, while its neuroprotective effects make it suitable for the treatment of neurodegenerative diseases. Further research is needed to explore its potential applications in the treatment of cancer and to develop more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 1-(Azepan-1-yl)-3-(3,4-difluorophenyl)propan-1-one involves the reaction between 3,4-difluorophenylpropanone and azepane in the presence of a catalyst. The reaction takes place at a high temperature and pressure. The yield of this synthesis method is high, and the purity of the compound is also good.
Applications De Recherche Scientifique
1-(Azepan-1-yl)-3-(3,4-difluorophenyl)propan-1-one has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found that this compound has anti-inflammatory and analgesic properties, which make it suitable for the treatment of pain and inflammation. It has also been found to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-3-(3,4-difluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c16-13-7-5-12(11-14(13)17)6-8-15(19)18-9-3-1-2-4-10-18/h5,7,11H,1-4,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMUAUPFHYOXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-3-(3,4-difluorophenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)

![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1-methylsulfonylpiperidin-4-yl)acetamide](/img/structure/B7517485.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide](/img/structure/B7517489.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B7517493.png)




![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)



